2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
2-cyclobutyl-1-methylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-6-5-8(10(12)13)9(11)7-3-2-4-7/h5-7H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETMXPDLUWNKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1C2CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Functionalization via C–H Activation
Recent advances in C–H functionalization have opened new avenues for constructing pyrrole derivatives with complex substituents. Notably, the work by Daugulis and colleagues in 2005 demonstrated the efficacy of palladium-catalyzed arylation of methylene C–H bonds using aminoquinoline directing groups. Although initially applied to cyclohexane, this methodology was successfully extended to cyclobutane substrates, achieving bis-arylation yields of up to 97% (see, Figure 5A).
Application to Pyrrole Synthesis:
- The approach involves first synthesizing a cyclobutane-containing precursor with suitable directing groups.
- Subsequent palladium-catalyzed arylation introduces aryl groups at the cyclobutane ring, which can be further manipulated to incorporate the cyclobutyl substituent onto the pyrrole ring via cross-coupling or cyclization reactions.
- High efficiency and selectivity.
- Potential for late-stage functionalization, reducing the number of steps.
- Requires specific directing groups.
- The method's direct application to the pyrrole ring itself remains under development.
Cyclobutane Construction via Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloaddition reactions are classical methods for cyclobutane formation, especially for symmetrical and unsymmetrical dimers. The process involves irradiating olefinic precursors to induce cycloaddition, which can be tailored to produce cyclobutane rings with specific stereochemistry.
- Photodimerization of styrene derivatives and cinnamic acid derivatives has been extensively studied, with control over regio- and stereochemistry achieved through crystal engineering and templating techniques ().
- Enzymatic or biosynthetic pathways, such as those involved in natural product biosynthesis, suggest that enzymatic cyclobutane formation can be highly stereoselective, providing potential bio-inspired routes to the target compound.
- Synthesis of cyclobutane intermediates with functional groups compatible with pyrrole formation.
- Subsequent functionalization of the cyclobutane ring to introduce the necessary substituents for pyrrole synthesis.
Ketene Cycloaddition Strategy
Ketene cycloaddition is a highly regio- and stereoselective method for cyclobutane synthesis, especially for constructing cyclobutanone frameworks. The process involves generating ketenes in situ and reacting them with suitable olefins or alkynes.
- Formation of a ketene from acyl chlorides or other precursors.
- Cycloaddition with an alkene or alkyne bearing the appropriate substituents.
- Conversion of the resulting cyclobutanone into the pyrrole core via established methods such as Paal-Knorr cyclization.
- High regio- and stereoselectivity.
- Compatibility with various functional groups.
- Typically yields cyclobutanones, requiring further transformations to reach the pyrrole derivative.
Paal-Knorr Pyrrole Synthesis with Cyclobutyl Precursors
The classical Paal-Knorr synthesis involves cyclization of 1,4-dicarbonyl compounds to form pyrroles. To incorporate the cyclobutyl group, a cyclobutanone derivative bearing the necessary carbonyl functionalities can be prepared via ketene cycloaddition or photochemical methods, then cyclized under acidic conditions.
- Synthesis of a cyclobutanone bearing a methyl group at the appropriate position.
- Oxidation or functionalization to introduce the carboxylic acid group at the 3-position.
- Cyclization with ammonia or primary amines to form the pyrrole ring.
- This approach allows for the precise placement of substituents on the pyrrole ring, including the cyclobutyl and methyl groups, with good yields reported in literature for similar systems.
Oxidation and Functional Group Transformations
Following the formation of the pyrrole core, oxidation strategies are employed to introduce the carboxylic acid at the 3-position. Common methods include:
- Oxidation of methyl groups using potassium permanganate or chromium-based oxidants.
- Direct oxidation of the pyrrole ring using hypervalent iodine reagents or other mild oxidants to selectively functionalize the ring.
Summary of Preparation Methods
Chemical Reactions Analysis
2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Scientific Research Applications
2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between the target compound and structurally related analogs:
Key Observations:
Cyclobutyl vs. Cyclopentyl Rings: The target compound’s cyclobutyl group introduces higher ring strain compared to the cyclopentane in the fused pyrrole derivative from . This strain may enhance reactivity but reduce stability .
Functional Group Differences: Carboxylic Acid vs. Ester: The target compound’s carboxylic acid group increases hydrophilicity and acidity (pKa ~4-5), enabling salt formation and solubility in basic media. In contrast, the ester group in ’s compound is more lipophilic, favoring membrane permeability . Boronic Acid and Cyano Groups: The phenylboronic acid derivative () is tailored for Suzuki-Miyaura cross-coupling reactions, whereas the target compound’s carboxylic acid could participate in amide bond formation or metal coordination .
Physicochemical and Reactivity Profiles
- Solubility : The carboxylic acid group enhances aqueous solubility under basic conditions, whereas esters (e.g., ) and boronic acids () exhibit variable solubility depending on pH and solvent .
- Stability : Cyclobutyl-containing compounds may face thermal or oxidative degradation due to ring strain, unlike cyclopentyl analogs, which are more stable .
- Synthetic Utility :
- The target compound’s carboxylic acid is a versatile handle for derivatization (e.g., amide coupling).
- The tert-butyl ester in ’s compound serves as a protective group for carboxylic acids, commonly used in peptide synthesis .
Biological Activity
2-Cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid (CAS No. 1803597-67-2) is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrrole ring substituted with a cyclobutyl group and a carboxylic acid functional group. This unique configuration may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that pyrrole derivatives exhibit varying degrees of antimicrobial activity. A study focusing on related pyrrole compounds demonstrated that modifications at the pyrrole ring can enhance their effectiveness against bacterial strains, including drug-resistant variants. The structural characteristics of this compound suggest it may exhibit similar properties.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | <0.016 | Mycobacterium tuberculosis |
| This compound | TBD | TBD |
Anticancer Activity
Pyrrole derivatives have been investigated for their anticancer properties. A related study highlighted the ability of pyrrole-based compounds to inhibit cell proliferation in various cancer cell lines through apoptosis induction. The mechanism often involves the modulation of signaling pathways associated with cell survival.
Case Study: A derivative structurally similar to this compound was shown to induce apoptosis in breast cancer cells via the mitochondrial pathway, suggesting that this compound could also possess anticancer activity.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The carboxylic acid group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
- Receptor Modulation: The compound may bind to receptors involved in cell signaling, altering downstream effects that lead to apoptosis or inhibition of cell growth.
- DNA Interaction: Some pyrrole derivatives have shown the ability to intercalate into DNA, affecting replication and transcription processes.
Research Findings
Recent studies have focused on the synthesis and evaluation of various pyrrole derivatives, including the target compound. For instance:
- Synthesis: A palladium-catalyzed reaction was employed to synthesize pyrrole derivatives, which were then screened for biological activity.
- Evaluation: In vitro assays demonstrated that certain derivatives exhibited low cytotoxicity while maintaining high antimicrobial efficacy against Mycobacterium tuberculosis.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclobutyl Introduction | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60–95% | |
| Ester Hydrolysis | 6M HCl, reflux, 12h | 78–94% |
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., ESIMS m/z 293.2 for a cyclopropyl analog) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., cyclobutyl protons at δ 2.56 ppm in DMSO-d₆) and verify regiochemistry .
- X-ray Crystallography : Resolves solid-state conformation and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯O interactions) .
Note : Purity is often assessed via HPLC (e.g., 97.34% for a trifluoromethyl analog) .
Basic: How should researchers assess the compound’s stability under laboratory conditions?
Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) or monitor decomposition via DSC. For related compounds, decomposition temperatures are unreported but inferred to occur >200°C .
- Light Sensitivity : Store in amber vials if conjugated π-systems (common in pyrroles) are present.
- pH Stability : Test solubility in aqueous buffers (pH 1–12) to identify optimal storage conditions.
Safety Note : Use respiratory protection and gloves when handling, as advised for structurally similar pyrazole-carboxylic acids .
Advanced: How can contradictions in spectral data between synthetic batches be resolved?
Answer:
Discrepancies in NMR or mass spectra often arise from:
- Regioisomeric Impurities : Use 2D NMR (COSY, HSQC) to distinguish between substitution patterns .
- Solvate Formation : Crystallize the compound in different solvents (e.g., EtOH/ethyl acetate mixtures) and compare XRD patterns .
- Oxidative Byproducts : Employ LC-MS/MS to detect trace oxidation (e.g., cyclobutyl ring opening).
Case Study : A methyl-pyrrole analog showed δ 13.99 ppm for NH in DMSO-d₆, confirming hydrogen bonding; inconsistent shifts may indicate residual solvent .
Advanced: What computational methods predict the reactivity of the cyclobutyl-pyrrole system?
Answer:
- DFT Calculations : Model electrophilic substitution at the pyrrole C-4/C-5 positions using Gaussian09 with B3LYP/6-31G(d) basis sets. Cyclobutyl groups exhibit steric effects that direct reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects on carboxylate deprotonation (pKa estimation via COSMO-RS).
- Docking Studies : For bioactive analogs, predict binding to targets (e.g., kinases) using AutoDock Vina .
Advanced: How can substituent modifications optimize bioactivity while maintaining stability?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
